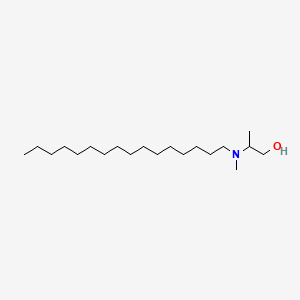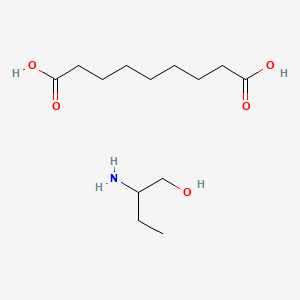
Sodium 4-bromo-2,6-xylenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-bromo-2,6-xylenolate is an organic compound with the chemical formula C8H8BrNaO . It is a sodium salt derivative of 4-bromo-2,6-xylenol, characterized by the presence of a bromine atom and two methyl groups attached to a benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-bromo-2,6-xylenolate typically involves the bromination of 2,6-xylenol followed by neutralization with sodium hydroxide. The reaction conditions include:
Bromination: 2,6-xylenol is reacted with bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature to yield 4-bromo-2,6-xylenol.
Neutralization: The resulting 4-bromo-2,6-xylenol is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure consistent bromination of 2,6-xylenol.
Automated Neutralization: Employing automated systems to control the addition of sodium hydroxide and maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-bromo-2,6-xylenolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 2,6-xylenol or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution: Products include 4-hydroxy-2,6-xylenol or 4-amino-2,6-xylenol.
Oxidation: Products include 4-bromo-2,6-xylenoquinone.
Reduction: Products include 2,6-xylenol.
Aplicaciones Científicas De Investigación
Sodium 4-bromo-2,6-xylenolate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium 4-bromo-2,6-xylenolate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparación Con Compuestos Similares
Sodium 4-bromo-2,6-xylenolate can be compared with other similar compounds, such as:
Sodium 4-chloro-2,6-xylenolate: Similar structure but with a chlorine atom instead of bromine.
Sodium 4-iodo-2,6-xylenolate: Similar structure but with an iodine atom instead of bromine.
Sodium 4-fluoro-2,6-xylenolate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and applications.
Propiedades
Número CAS |
85712-10-3 |
|---|---|
Fórmula molecular |
C8H8BrNaO |
Peso molecular |
223.04 g/mol |
Nombre IUPAC |
sodium;4-bromo-2,6-dimethylphenolate |
InChI |
InChI=1S/C8H9BrO.Na/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,1-2H3;/q;+1/p-1 |
Clave InChI |
UPEUQPKXADLKGG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1[O-])C)Br.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



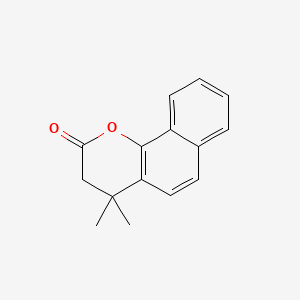
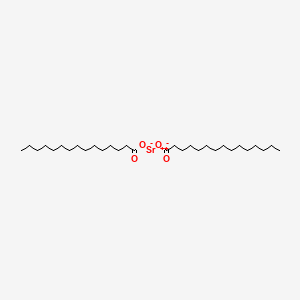
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)

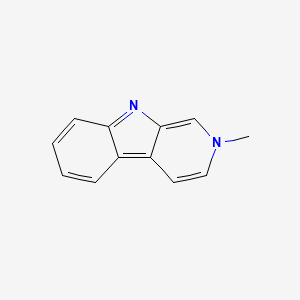
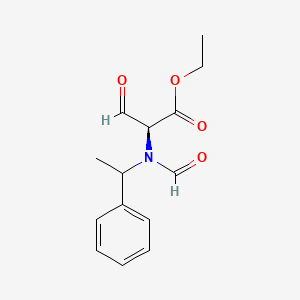
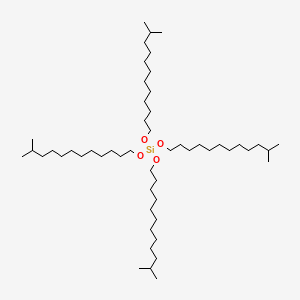
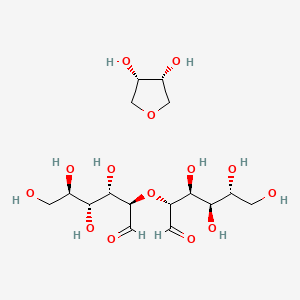
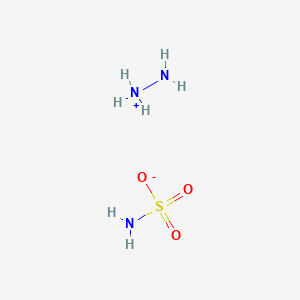
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)
